![molecular formula C13H18ClNO3 B1395071 3-Piperidinyl 4-methoxybenzoate hydrochloride CAS No. 1220031-95-7](/img/structure/B1395071.png)
3-Piperidinyl 4-methoxybenzoate hydrochloride
Overview
Description
Synthesis Analysis
Piperidine derivatives, such as 3-Piperidinyl 4-methoxybenzoate hydrochloride, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 3-Piperidinyl 4-methoxybenzoate hydrochloride consists of 13 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Drug Synthesis and Design
3-Piperidinyl 4-methoxybenzoate hydrochloride: is a piperidine derivative, which is a crucial building block in medicinal chemistry. Piperidine structures are found in more than twenty classes of pharmaceuticals . This compound can be used to synthesize various biologically active molecules, particularly in the development of new drugs with potential therapeutic applications.
Pharmacological Research
In pharmacology, 3-Piperidinyl 4-methoxybenzoate hydrochloride serves as a reference standard for testing and research . Its role is vital in the biological evaluation of drug candidates, where it may act as an active moiety or a precursor in the synthesis of pharmacologically active compounds.
Biochemical Studies
This compound’s biochemical applications include serving as a substrate or inhibitor in enzymatic studies. It helps in understanding the interaction between drugs and their target enzymes or receptors, which is essential for elucidating the mechanism of action of new drugs .
Organic Synthesis
In organic synthesis, 3-Piperidinyl 4-methoxybenzoate hydrochloride is used for its reactivity in forming bonds with various functional groups. It’s involved in reactions such as hydrogenation, cyclization, and amination, which are fundamental in creating complex organic molecules .
Drug Development
During the drug development process, this compound is utilized in the discovery phase, where it may contribute to the creation of drug libraries. These libraries are screened for activity against various diseases, making it a valuable asset in the early stages of drug discovery .
Chemical Research
In chemical research, 3-Piperidinyl 4-methoxybenzoate hydrochloride is often used for method development and validation in analytical chemistry. It can be used to calibrate instruments or develop new analytical techniques for detecting and quantifying pharmaceuticals .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-Piperidinyl 4-methoxybenzoate hydrochloride, is an important task of modern organic chemistry . This suggests that there is a potential for future research and development in this area.
properties
IUPAC Name |
piperidin-3-yl 4-methoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-11-6-4-10(5-7-11)13(15)17-12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMZYFPOVJMPIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinyl 4-methoxybenzoate hydrochloride | |
CAS RN |
1220031-95-7 | |
Record name | Benzoic acid, 4-methoxy-, 3-piperidinyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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